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molecular formula C8H14O2 B167316 3-Cyclohexene-1,1-dimethanol CAS No. 2160-94-3

3-Cyclohexene-1,1-dimethanol

Cat. No. B167316
M. Wt: 142.2 g/mol
InChI Key: YXEBFFWTZWGHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156762B2

Procedure details

To a 5-liter volume four-necked flask provided with a stirrer, a thermometer, a Dimroth condenser and a dropping funnel, 633.3 g (purity 92%, 19 mol) of paraformaldehyde dissolved in 1004.0 g of water was charged, 465.6 g of sodium hydroxide (purity 98.5%, 11.5 mol) dissolved in 1397.0 g of water were dropwise added. Next, the mixture was cooled in an ice bath to 10° C. and 880.7 g of 3-cyclohexene-1-carboaldehyde (purity 97%, 7.8 mol) was dropwise added over 1 hour to the mixture. After dropwise addition, the solution temperature was increased to 20° C. The mixture was stirred at that temperature for 1 hour, then the flask was immersed in a hot water bath and was further stirred at 55° C. for 1 hour. Next, the reaction mixture was cooled down to 15° C. in a water bath and the precipitated solid was obtained by filtration. The solid thus obtained was washed with water to obtain a wet crude crystal of 4,4-bis[(hydroxy)methyl]cyclohexene (II) in an amount of 1396.0 g.
Quantity
633.3 g
Type
reactant
Reaction Step One
Name
Quantity
1004 g
Type
solvent
Reaction Step One
Quantity
465.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1397 g
Type
solvent
Reaction Step Two
Quantity
880.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[OH-].[Na+].[CH:5]1([CH:11]=[O:12])[CH2:10][CH2:9][CH:8]=[CH:7][CH2:6]1>O>[OH:12][CH2:11][C:5]1([CH2:1][OH:2])[CH2:10][CH2:9][CH:8]=[CH:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
633.3 g
Type
reactant
Smiles
C=O
Name
Quantity
1004 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
465.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1397 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
880.7 g
Type
reactant
Smiles
C1(CC=CCC1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at that temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5-liter volume four-necked flask provided with a stirrer
ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
were dropwise added
ADDITION
Type
ADDITION
Details
After dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution temperature was increased to 20° C
CUSTOM
Type
CUSTOM
Details
the flask was immersed in a hot water bath
STIRRING
Type
STIRRING
Details
was further stirred at 55° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Next, the reaction mixture was cooled down to 15° C. in a water bath
CUSTOM
Type
CUSTOM
Details
the precipitated solid was obtained by filtration
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1(CC=CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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